A Technical Guide to the Spectroscopic Characterization of 3-(2-Cyclohexenyl)quinoline
A Technical Guide to the Spectroscopic Characterization of 3-(2-Cyclohexenyl)quinoline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(2-Cyclohexenyl)quinoline. In the absence of direct experimental data for this specific molecule, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and empirical data from analogous structures—namely quinoline and cyclohexene derivatives—we construct a robust analytical framework. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also the underlying scientific rationale and detailed experimental protocols for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness.
Introduction: The Structural and Scientific Rationale
The synthesis of novel quinoline derivatives is a cornerstone of medicinal chemistry, given their prevalence in a wide array of pharmacologically active compounds. The introduction of a cyclohexenyl moiety at the 3-position of the quinoline core in 3-(2-Cyclohexenyl)quinoline creates a unique scaffold with potential for novel biological activities. The conformational flexibility of the cyclohexenyl ring, coupled with the rigid, aromatic quinoline system, presents an interesting structural dynamic that necessitates thorough spectroscopic elucidation.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize 3-(2-Cyclohexenyl)quinoline, ensuring the integrity of subsequent biological and pharmacological studies.
Molecular Structure and Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC numbering system for 3-(2-Cyclohexenyl)quinoline will be utilized throughout this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For 3-(2-Cyclohexenyl)quinoline, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of each atom.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a robust procedure for acquiring high-quality 1D and 2D NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aromatic quinoline protons and the aliphatic/olefinic cyclohexenyl protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.0 | s | - | Deshielded by adjacent nitrogen and aromatic ring current. |
| H4 | 8.1 - 8.3 | s | - | Deshielded by aromatic ring current. |
| H5, H8 | 7.9 - 8.1 | d | 8.0 - 9.0 | Ortho coupling to H6 and H7 respectively. |
| H6, H7 | 7.5 - 7.8 | m | - | Complex coupling with adjacent aromatic protons. |
| H2', H3' | 5.8 - 6.2 | m | - | Olefinic protons of the cyclohexenyl ring. |
| H1' | 3.5 - 3.8 | m | - | Allylic proton, deshielded by the quinoline ring. |
| H6' | 2.2 - 2.5 | m | - | Allylic protons. |
| H4', H5' | 1.6 - 2.0 | m | - | Aliphatic protons of the cyclohexenyl ring. |
Table 1: Predicted ¹H NMR Data for 3-(2-Cyclohexenyl)quinoline in CDCl₃.
Interpretation: The protons on the quinoline ring (H2, H4, H5, H6, H7, H8) are expected in the aromatic region (δ 7.5-9.0 ppm). The H2 and H4 protons will likely appear as singlets and be the most downfield due to the influence of the nitrogen atom and their position on the pyridine ring. The protons on the benzene portion of the quinoline ring (H5-H8) will exhibit characteristic splitting patterns of a substituted benzene ring. The olefinic protons of the cyclohexenyl ring (H2' and H3') are predicted to be in the range of δ 5.8-6.2 ppm. The allylic proton (H1'), being directly attached to the quinoline ring, will be significantly deshielded. The remaining aliphatic protons of the cyclohexenyl ring will appear in the upfield region (δ 1.6-2.5 ppm).
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 153 | Aromatic carbon adjacent to nitrogen. |
| C4 | 135 - 138 | Aromatic carbon. |
| C8a | 147 - 150 | Aromatic carbon at the ring junction, adjacent to nitrogen. |
| C4a | 128 - 130 | Aromatic carbon at the ring junction. |
| C5, C6, C7, C8 | 125 - 130 | Aromatic carbons of the benzene ring. |
| C3 | 138 - 142 | Aromatic carbon bearing the cyclohexenyl substituent. |
| C2', C3' | 125 - 135 | Olefinic carbons of the cyclohexenyl ring.[1] |
| C1' | 35 - 40 | Allylic carbon attached to the quinoline ring. |
| C6' | 28 - 33 | Allylic carbon.[1] |
| C4', C5' | 20 - 25 | Aliphatic carbons.[1] |
Table 2: Predicted ¹³C NMR Data for 3-(2-Cyclohexenyl)quinoline in CDCl₃.
Interpretation: The spectrum will show signals for all 15 carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (δ 125-153 ppm), with those closest to the electronegative nitrogen atom (C2 and C8a) being the most deshielded. The olefinic carbons of the cyclohexenyl ring (C2' and C3') are also expected in the aromatic region. The remaining aliphatic carbons of the cyclohexenyl ring will be found in the upfield region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
A standard procedure for obtaining the IR spectrum is as follows.
Predicted IR Absorption Bands
The IR spectrum of 3-(2-Cyclohexenyl)quinoline will be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C and C=N double bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3100 | Aromatic C-H stretch | Medium |
| 3020 - 3080 | Olefinic C-H stretch | Medium |
| 2850 - 2960 | Aliphatic C-H stretch | Strong |
| 1640 - 1660 | C=C stretch (cyclohexenyl) | Medium[2] |
| 1590 - 1620 | C=C and C=N stretch (quinoline) | Medium to Strong |
| 1450 - 1500 | C-H bend (aliphatic) | Medium |
| 750 - 850 | C-H out-of-plane bend (aromatic) | Strong |
Table 3: Predicted Characteristic IR Absorption Bands for 3-(2-Cyclohexenyl)quinoline.
Interpretation: The presence of both sp² and sp³ hybridized C-H bonds will be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively. The C=C stretching of the cyclohexenyl ring is expected around 1650 cm⁻¹. The characteristic absorptions of the quinoline ring, resulting from C=C and C=N stretching, will appear in the 1590-1620 cm⁻¹ region. Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H bending will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrum and Fragmentation
The molecular formula of 3-(2-Cyclohexenyl)quinoline is C₁₅H₁₅N, with a molecular weight of 209.29 g/mol .
| m/z | Proposed Fragment | Fragmentation Pathway |
| 209 | [C₁₅H₁₅N]⁺ | Molecular ion (M⁺) |
| 208 | [C₁₅H₁₄N]⁺ | Loss of a hydrogen radical (M-1) |
| 180 | [C₁₃H₁₀N]⁺ | Retro-Diels-Alder reaction of the cyclohexenyl ring (loss of ethene) |
| 128 | [C₉H₆N]⁺ | Loss of the cyclohexenyl radical |
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-(2-Cyclohexenyl)quinoline.
Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 209. A significant fragment at m/z 180 is anticipated, arising from a retro-Diels-Alder reaction of the cyclohexenyl ring, a characteristic fragmentation pathway for cyclohexene derivatives, resulting in the loss of ethene (28 Da).[3][4] Another major fragmentation pathway would be the cleavage of the bond between the quinoline and cyclohexenyl rings, leading to a fragment at m/z 128, corresponding to the quinolinyl radical cation. The loss of a hydrogen atom to give an M-1 peak at m/z 208 is also a common feature in the mass spectra of such compounds.[3]
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of 3-(2-Cyclohexenyl)quinoline. The presented protocols for NMR, IR, and MS are based on established best practices, and the predicted data, derived from the analysis of its constituent structural motifs, offer a reliable benchmark for the structural verification of this novel compound. The combination of these spectroscopic techniques, interpreted within the context of the provided rationale, will enable researchers to confirm the identity and purity of 3-(2-Cyclohexenyl)quinoline with a high degree of confidence, thereby facilitating its further investigation in the realms of medicinal chemistry and drug development.
References
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
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